2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine
Description
Properties
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(14-17-6-1-7-18-14)19-10-4-13(5-11-19)21-12-2-8-16-9-3-12/h1-3,6-9,13H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNKDLHPWLVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit potential anticancer properties. The compound is designed to interact with specific kinases involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs). Inhibitors targeting CDKs are crucial in cancer therapy as they can halt the proliferation of cancer cells by disrupting their cell cycle progression. For instance, studies have shown that modifications to the pyrimidine core enhance its affinity for CDK2, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal effects. Preliminary studies have demonstrated that certain analogs can inhibit the growth of pathogenic bacteria, providing a foundation for developing new antibiotics .
Neurological Applications
Given its ability to cross the blood-brain barrier, 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine may also be explored for neurological applications. Compounds with similar structures have been investigated for their neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter systems or reducing neuroinflammation, these compounds could offer therapeutic benefits .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors include:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increases potency against CDK2 |
| Alteration of piperidine ring | Modulates selectivity for different kinases |
| Substitution on pyrimidine ring | Enhances solubility and bioavailability |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study focused on synthesizing various analogs to evaluate their inhibitory effects on CDK2 showed that specific modifications led to a significant increase in potency compared to the parent compound .
- Another investigation into its antimicrobial properties revealed that certain derivatives effectively inhibited the growth of drug-resistant bacterial strains, suggesting its potential as a novel antibiotic .
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine with structurally related derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogs
Substituent Effects
- Pyridin-4-yloxy vs.
- Carbonyl Linker vs. Ester/Amino Groups: The carbonyl linker in the target compound may improve rigidity and hydrogen-bond acceptor capacity relative to ester or amine groups in analogs, influencing target binding .
- Piperidine vs.
Physicochemical and Spectroscopic Data
- Melting Points : Pyridin-4-yloxy analogs (e.g., ) exhibit higher melting points (268–287°C) due to strong intermolecular interactions, suggesting the target compound may share similar thermal stability .
- 1H NMR Profiles : Piperidine protons in the target compound are expected near δ 3.0–4.0 ppm (cf. δ 2.5–3.5 ppm in ), with pyridin-4-yloxy aromatic signals at δ 7.5–8.5 ppm .
- Solubility : The pyridin-4-yloxy group likely improves aqueous solubility compared to halogenated analogs (e.g., ’s bromo derivatives) .
Biological Activity
The compound 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
Research has indicated that pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has been implicated in various studies highlighting its potential therapeutic applications.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound This compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a study on related pyrimidine derivatives reported significant cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 3.72 to 9.23 µM .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | HeLa | TBD |
| This compound | MCF-7 | TBD |
Note: TBD = To Be Determined based on further studies.
Antimicrobial Activity
The antimicrobial properties of pyridine and pyrimidine derivatives are well-documented. Compounds containing these structures have demonstrated antibacterial and antiviral activities. For example, the presence of heterocycles in the structure enhances antimicrobial efficacy, making these compounds viable candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR of pyrimidine derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance, the introduction of different substituents on the pyridine or piperidine rings can enhance or diminish the compound's potency against various biological targets. Studies have shown that certain functional groups improve solubility and bioavailability, which are critical for therapeutic effectiveness .
Case Studies
A notable case study involved the synthesis and evaluation of novel pyrimidine derivatives that included the target compound's structure. These studies highlighted:
- Synthesis : Various synthetic routes were explored to optimize yield and purity.
- Biological Evaluation : In vitro assays demonstrated significant activity against multiple cancer cell lines.
- Mechanism of Action : Molecular docking studies suggested potential interactions with key enzymes involved in cancer progression, such as VEGFR-2 and c-Met kinase .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis typically involves coupling pyrimidine derivatives with functionalized piperidine intermediates. For example, similar piperidine-pyrimidine hybrids are synthesized via nucleophilic substitution or condensation reactions under alkaline conditions (e.g., NaOH in dichloromethane), achieving ~99% purity after purification . Catalytic methods using p-toluenesulfonic acid, as seen in analogous chromeno-pyrimidine syntheses, may improve yields by enhancing reaction kinetics . Key steps include rigorous drying of intermediates and controlled temperature to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming the molecular structure. For example, in related piperidine-pyrimidine derivatives, NMR resolves peaks for pyridinyloxy and piperidine carbonyl groups, while HRMS validates molecular weight accuracy (±1 ppm) . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity >95%, as reported for structurally similar compounds .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer : Adhere to GHS hazard codes H300 (toxic if swallowed) and H315 (skin irritation), as seen in safety data sheets for analogous piperidine derivatives . Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane), and employ personal protective equipment (PPE) including nitrile gloves and lab coats. Store the compound in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate physicochemical properties (e.g., LogP, topological polar surface area) to assess compliance with Lipinski’s rule of five. For instance, a related pyrimidine-piperidine hybrid showed a LogP of 2.8 and oral bioavailability >50% in simulations, suggesting favorable absorption . Molecular docking studies (using AutoDock Vina) can further predict binding affinity to target proteins, such as kinase enzymes .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. For example, in pyrimidine derivatives, keto-enol tautomerism can cause split peaks in ¹H NMR. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize tautomeric forms. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals, as demonstrated in crystallized piperidine-pyrimidine analogs .
Q. How can crystalline forms of this compound be optimized for enhanced stability in formulation studies?
- Methodological Answer : Screen polymorphs via solvent-mediated crystallization (e.g., using ethanol/water mixtures) and analyze via X-ray diffraction (XRD). A patent on a structurally similar compound reported improved stability in Form II crystals due to tighter hydrogen-bonding networks . Pair with differential scanning calorimetry (DSC) to identify thermally stable forms .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) for cancer research, or dopamine receptor binding assays (radioligand displacement) for neurological applications. For example, piperidine-containing analogs have shown IC50 values <100 nM in BTK kinase inhibition, with dose-response curves validated via Western blot . Cell viability assays (MTT or CellTiter-Glo) assess cytotoxicity in relevant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
